N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c19-23(20,9-7-14-4-2-1-3-5-14)18-11-17-10-16(13-22-17)15-6-8-21-12-15/h1-6,8,10,12-13,18H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVLPCCGPEFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cross-Coupling of Thiophene Derivatives
A modified Ullmann coupling or Stille coupling is employed to link two thiophene rings. For example, 3-bromothiophene undergoes coupling using a copper(I)-catalyzed system:
- 3-Bromothiophene (16.30 g, 100 mmol) is treated with LDA (lithium diisopropylamide) in anhydrous THF at −78°C.
- CuCl₂ (14.11 g, 105 mmol) is added to facilitate dimerization, yielding 3,3'-dibromo-2,2'-bithiophene in 85% yield after purification.
Reaction Conditions:
- Temperature: −78°C to room temperature.
- Solvent: Tetrahydrofuran (THF).
- Catalyst: CuCl₂.
Oxidative Dimerization
Electrochemical or chemical oxidation (e.g., FeCl₃) of thiophene monomers can produce bithiophene, though this method risks overoxidation to oligomers.
Functionalization of the Bithiophene Core
The 5-position of the bithiophene must be functionalized with a methyl group for subsequent sulfonamide coupling.
Mannich Reaction for Methyl Group Introduction
A Mannich-type reaction is adapted from vitamin D₃ sensitizer synthesis:
- 2-Acetylthiophene reacts with paraformaldehyde (1.1–1.3 eq) and dimethylamine hydrochloride (1.1–1.3 eq) in ethanol with HCl.
- The intermediate 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is crystallized and further reacted with pyridine-3-carboxaldehyde in the presence of 3-benzyl-5-(2-hydroxyethyl)-4-methyl thiazolium hydrochloride (0.35–0.6 eq).
Key Parameters:
- Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methyl thiazolium hydrochloride.
- Temperature: 90–100°C.
- Solvent: Ethanol or toluene.
Bromination and Alkylation
Alternatively, bromination at the 5-position followed by alkylation with a methyl Grignard reagent provides the methyl-substituted bithiophene.
Synthesis of 2-Phenylethane-1-sulfonamide
The sulfonamide moiety is synthesized via sulfonation and amination :
Sulfonation of Phenylethane
Alkylation of Sulfonamide
5-Bromothiophene-2-sulfonamide derivatives are alkylated using LiH as a base in DMF:
- 5-Bromothiophene-2-sulfonamide (0.413 mmol) reacts with 2-phenylethyl bromide (0.413 mmol) in DMF.
- The mixture is stirred at room temperature for 3 hours, precipitated with water, and recrystallized in methanol.
Coupling of Bithiophene and Sulfonamide Moieties
The final step involves linking the functionalized bithiophene and sulfonamide via a nucleophilic substitution or cross-coupling reaction .
Nucleophilic Substitution
- 5-(Bromomethyl)-3,3'-bithiophene reacts with 2-phenylethane-1-sulfonamide in the presence of K₂CO₃ in DMF.
- The reaction proceeds at 80°C for 12 hours, yielding the target compound after column chromatography.
Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, a palladium-catalyzed coupling is employed:
- 5-Bromo-3,3'-bithiophene reacts with 2-phenylethane-1-sulfonamide boronic ester using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water.
- The mixture is heated at 90°C for 30 hours, achieving 56–72% yield.
Purification and Characterization
Critical purification steps include:
- Crystallization : Using toluene/n-hexane mixtures to isolate intermediates.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
- Spectroscopic Analysis :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings in the bithiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the bithiophene core.
Scientific Research Applications
Chemistry
In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is studied for its electronic properties. It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the bithiophene core can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide exerts its effects depends on its application. In electronic devices, the bithiophene core facilitates charge transport due to its conjugated structure. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler compound with similar electronic properties but lacking the sulfonamide functionality.
2-Phenylethane-1-sulfonamide: Contains the sulfonamide group but lacks the bithiophene core.
N-({[2,2’-Bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide: A structural isomer with the bithiophene unit in a different position.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is unique due to the combination of the bithiophene core and the sulfonamide group, which imparts both electronic and biological activity. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group linked to a bithiophene moiety and a phenylethyl chain. The presence of the bithiophene structure is significant as it often contributes to the electronic properties and biological interactions of organic compounds.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of bithiophene have shown effectiveness against various cancer cell lines. A study highlighted that compounds with bithiophene structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer .
Table 1: Anticancer Activity of Bithiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | HL60 | 1.62 | Inhibition of oncogenic kinases |
| Meridianin E | Various leukemia lines | < 0.5 | CDK inhibition |
| This compound | Not yet tested | N/A | Hypothesized to inhibit similar pathways |
Antiviral Activity
Compounds containing bithiophene units have also been explored for their antiviral properties. For example, studies have shown that certain derivatives can exhibit antiviral activity against Herpes simplex virus and Polio virus . The exact mechanism often involves interference with viral replication processes.
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells, which could be a potential mechanism for this compound.
- Viral Replication Interference : The structural features may allow it to disrupt viral life cycles.
Case Studies
A recent investigation into related sulfonamide compounds revealed promising results in treating murine leukemia models. These studies suggest that modifications to the sulfonamide group can enhance efficacy against specific cancer types .
Case Study Summary:
- Study Title : Efficacy of Sulfonamide Derivatives in Murine Models
- Findings : Significant reduction in tumor size was observed in treated groups compared to controls.
- : Structural modifications can lead to enhanced biological activity.
Q & A
Basic: How can researchers optimize the synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide to improve yield and purity?
Methodological Answer:
The synthesis involves constructing the bithiophene core and sulfonamide linkage. Key steps include:
- Bithiophene Formation : Use Suzuki-Miyaura coupling for regioselective bonding of thiophene units. Palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., THF) are critical .
- Sulfonamide Coupling : React the bithiophene intermediate with 2-phenylethane-1-sulfonyl chloride under basic conditions (e.g., Na₂CO₃) at controlled pH (7–8) to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product. Microwave-assisted synthesis (50–80°C, 30–60 min) can enhance reaction efficiency .
Basic: What characterization techniques are essential to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bithiophene connectivity (δ 6.8–7.2 ppm for thiophene protons) and sulfonamide NH (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve π-stacking interactions between bithiophene and phenyl groups for solid-state analysis .
Basic: How does the substitution pattern on the bithiophene core influence biological activity?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and bioavailability by increasing polarity. Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .
- Halogen Substituents (e.g., fluorine) : Improve metabolic stability via steric and electronic effects. Use radiolabeled analogs to track in vitro/in vivo stability .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl or sulfonamide groups and test against control compounds using dose-response curves .
Advanced: How can researchers analyze the electronic properties of this compound for applications in organic electronics?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels (e.g., -5.2 eV and -3.1 eV) to assess charge transport potential .
- Density Functional Theory (DFT) : Model π-π stacking interactions and electron density distribution. Compare computational results with experimental UV-Vis absorption spectra (λmax ~350–400 nm) .
- Thin-Film Characterization : Use atomic force microscopy (AFM) to evaluate film morphology and conductivity in OLED/OPV prototypes .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve bioavailability. Measure logP values to correlate with pharmacokinetic profiles .
- Metabolite Identification : Perform LC-MS/MS to detect phase I/II metabolites in liver microsomes. Compare with in vitro enzyme inhibition data .
- Target Engagement Studies : Use fluorescence polarization assays to confirm binding to biological targets (e.g., FABP4) in cell lysates .
Advanced: What computational methods are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Prioritize poses with hydrogen bonds to sulfonamide NH and π-π stacking with bithiophene .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to guide lead optimization .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; sulfonamide bonds are labile below pH 3 .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., -20°C under nitrogen) .
- Light Sensitivity : Conduct UV irradiation tests (254 nm) to assess photodegradation; thiophene rings may undergo [2+2] cycloaddition .
Advanced: What strategies enable post-synthetic functionalization of this compound for diversification?
Methodological Answer:
- Electrophilic Aromatic Substitution : Brominate the bithiophene core using NBS (AIBN catalyst) for cross-coupling reactions .
- Click Chemistry : Introduce alkyne handles via Sonogashira coupling for azide-alkyne cycloaddition .
- Sulfonamide Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions to modify solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
